ethyl 4-ethoxy-1H-indole-2-carboxylate
Description
Ethyl 4-ethoxy-1H-indole-2-carboxylate is an indole derivative featuring an ethoxy group at the 4-position and an ethyl ester at the 2-position of the indole scaffold. Indole-2-carboxylate esters are pivotal intermediates in medicinal chemistry, particularly in synthesizing bioactive molecules targeting serotonin receptors, kinase inhibitors, and antimicrobial agents . Notably, this compound has been listed as a discontinued product by CymitQuimica, suggesting specialized or niche applications .
Properties
CAS No. |
1156857-24-7 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an electrophilic substitution reaction using ethyl iodide and a base like potassium carbonate.
Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide and potassium carbonate in anhydrous conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 4-ethoxy-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Key Findings and Implications
- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) increase electron density at the indole ring, favoring electrophilic substitutions at specific positions. In contrast, electron-withdrawing groups (e.g., nitro, fluoro) direct reactivity to distinct sites .
- Steric Considerations : Bulkier substituents (e.g., benzyloxy, isopropyl) enhance lipophilicity but may reduce solubility and synthetic accessibility .
- Safety Profiles : Alkoxy derivatives like Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate exhibit higher hazard classifications compared to halogenated or nitro analogs, underscoring the need for careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
